N,N-Dimethylpyridine-3-sulfonamide

Catalog No.
S764009
CAS No.
4810-41-7
M.F
C7H10N2O2S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylpyridine-3-sulfonamide

CAS Number

4810-41-7

Product Name

N,N-Dimethylpyridine-3-sulfonamide

IUPAC Name

N,N-dimethylpyridine-3-sulfonamide

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h3-6H,1-2H3

InChI Key

HGZULNNLLFYOFI-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CN=CC=C1

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC=C1

N,N-Dimethylpyridine-3-sulfonamide (CAS 4810-41-7) is a highly stable, tertiary sulfonamide building block and a critical analytical reference standard. By featuring a fully substituted sulfonamide nitrogen on a pyridine core, it provides a chemically inert, electron-withdrawing moiety that resists unwanted alkylation or acylation during complex multi-step syntheses[1]. In industrial procurement, it is primarily sourced either as a robust precursor for advanced kinase and oxidase inhibitors[2] or as a rigorously quantified impurity standard (often designated as Vonoprazan Impurity 23 or 27) for the quality control and batch release of potassium-competitive acid blockers (P-CABs)[3].

Substituting N,N-dimethylpyridine-3-sulfonamide with primary (e.g., pyridine-3-sulfonamide) or secondary analogs fundamentally disrupts both synthetic workflows and analytical validation. In drug development, primary sulfonamides act as strong hydrogen bond donors and potent zinc-chelators—typically resulting in off-target carbonic anhydrase inhibition—whereas the N,N-dimethyl variant is strictly a steric and electronic spacer [1]. Furthermore, in regulatory quality control for Vonoprazan manufacturing, generic analogs cannot be used to calibrate HPLC/LC-MS methods; the exact N,N-dimethyl cleavage product must be utilized to accurately quantify specific degradation pathways and ensure compliance with ICH guidelines [2].

Elimination of Protection-Deprotection Steps in Cross-Coupling Workflows

N,N-dimethylpyridine-3-sulfonamide undergoes direct palladium-catalyzed cross-coupling and nucleophilic aromatic substitution without requiring transient nitrogen protection [1]. In contrast, primary sulfonamides like pyridine-3-sulfonamide require multi-step Boc- or PMB-protection to prevent competitive N-arylation, reducing overall step economy and typically lowering overall yield by 20-30% [2].

Evidence DimensionSynthetic step economy and yield retention
Target Compound Data0 protection steps required; >85% typical yield in direct couplings
Comparator Or BaselinePyridine-3-sulfonamide (requires 2 additional steps for protection/deprotection)
Quantified DifferenceEliminates 2 synthetic steps and prevents ~20-30% yield loss
ConditionsStandard Pd-catalyzed cross-coupling or SNAr conditions in basic media

Procuring the fully substituted tertiary sulfonamide streamlines industrial synthesis by reducing step count, reagent overhead, and purification bottlenecks.

Absolute Specificity for Vonoprazan Degradation Profiling

As a designated reference standard (Impurity 23/27), this compound provides the exact mass (m/z 186.23) and precise retention time matching required for the specific N,N-dimethylated degradation product of Vonoprazan[1]. Secondary analogs like N-methylpyridine-3-sulfonamide yield an incorrect mass (m/z 172.2) and shifted chromatographic retention, failing to quantify the actual API degradation pathway[2].

Evidence DimensionAnalytical specificity for Vonoprazan QC
Target Compound Data100% structural and m/z concordance (m/z 186.23)
Comparator Or BaselineN-Methylpyridine-3-sulfonamide (m/z 172.2)
Quantified DifferenceAbsolute specificity vs. complete analytical failure for batch release
ConditionsICH-compliant forced degradation and stability-indicating LC-MS/HPLC assays

Regulatory agencies require the exact structural match for impurity quantification; structural analogs are completely invalid for API batch release.

Abolition of Off-Target Carbonic Anhydrase Binding

N,N-dimethylation eliminates the sulfonamide zinc-binding capability, resulting in negligible affinity (Ki > 10,000 nM) for human Carbonic Anhydrase (hCA) isozymes [1]. Conversely, the primary analog pyridine-3-sulfonamide acts as a classical zinc-binding pharmacophore, typically exhibiting strong off-target inhibition of hCA with Ki values often in the 10-100 nM range[2].

Evidence DimensionOff-target hCA inhibition (Ki)
Target Compound DataKi > 10,000 nM (negligible binding)
Comparator Or BaselinePyridine-3-sulfonamide (Ki ~ 10-100 nM)
Quantified Difference>100-fold reduction in off-target metalloenzyme binding
ConditionsIn vitro metalloenzyme binding assays

Using the N,N-dimethylated building block prevents unwanted off-target toxicity and simplifies the safety profile of downstream pharmaceutical candidates.

Regulatory Quality Control and Batch Release of Vonoprazan

As a recognized specific impurity (Impurity 23/27), this compound is strictly required for the calibration of stability-indicating HPLC and LC-MS assays during the manufacturing and shelf-life testing of Vonoprazan API, ensuring compliance with ICH Q3A/Q3B guidelines [1].

Development of Highly Selective Kinase and Oxidase Inhibitors

Procured as a robust, protection-free building block, it is utilized to construct the core scaffolds of PLK4 inhibitors, STT3A/B antiviral agents, and lysyl oxidase (LOX) inhibitors, where the N,N-dimethylsulfonamide acts as a stable, non-chelating, electron-withdrawing spacer [2].

Streamlined Multi-Step Process Chemistry

In industrial scale-up, this compound is selected over primary sulfonamides to bypass costly and time-consuming protection/deprotection sequences during palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions[3].

Wikipedia

N,N-Dimethylpyridine-3-sulfonamide

Dates

Last modified: 08-15-2023

Explore Compound Types